

3-Amino-5-cyanobenzeneboronic acid hydrochloride CAS number 913835-26-4

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Compound of Interest

Compound Name: 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Cat. No.: B1519960

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An In-depth Technical Guide to **3-Amino-5-cyanobenzeneboronic Acid Hydrochloride** (CAS: 913835-26-4)

Introduction: A Versatile Trifunctional Building Block

3-Amino-5-cyanobenzeneboronic acid hydrochloride, registered under CAS number 913835-26-4, is a highly functionalized arylboronic acid derivative of significant interest in modern synthetic chemistry. Its structure is distinguished by the presence of three key functional groups on a central phenyl ring: a boronic acid, an amino group, and a cyano moiety. This unique trifunctional arrangement makes it an exceptionally valuable building block, particularly in the fields of medicinal chemistry and materials science[1]. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the amino group provides a site for amide bond formation or further functionalization, and the cyano group can act as a hydrogen bond acceptor or be transformed into other functionalities.

This guide provides a comprehensive technical overview of **3-Amino-5-cyanobenzeneboronic acid hydrochloride**, detailing its properties, core applications, detailed experimental protocols, and safety considerations to empower researchers in leveraging its full synthetic potential.

Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. **3-Amino-5-cyanobenzeneboronic acid hydrochloride** is typically supplied as a white to off-white solid with a purity often exceeding 97%[\[2\]](#).

Table 1: Key Physicochemical Properties

Property	Value	Reference
CAS Number	913835-26-4	[2] [3]
Molecular Formula	C ₇ H ₈ BClN ₂ O ₂	[2] [3]
Molecular Weight	198.42 g/mol	[3] [4]
Appearance	White solid	[3]
Melting Point	123-125 °C	[3]
IUPAC Name	(3-amino-5-cyanophenyl)boronic acid; hydrochloride	[3]
SMILES	B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl	[3]

| Exact Mass | 198.036736 |[\[3\]](#) |

Structural Analysis and Reactivity

The molecule's power lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.

- **Boronic Acid (-B(OH)₂):** This is the cornerstone of its utility in cross-coupling. It readily participates in the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds[\[5\]](#). The Lewis acidic boron center is activated by a base during the catalytic cycle to facilitate transmetalation to the palladium center[\[6\]](#).
- **Amino Group (-NH₂):** As the hydrochloride salt, the amino group is protonated (-NH₃⁺Cl⁻), which protects it from participating in certain reactions and improves solubility in some polar

solvents. Neutralization with a base liberates the nucleophilic free amine, making it available for reactions such as acylation, alkylation, or diazotization.

- **Cyano Group (-C≡N):** The nitrile is a versatile functional group. It is relatively stable to many reaction conditions, including Suzuki-Miyaura coupling. It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing a pathway for further molecular elaboration.

Caption: Chemical structure of **3-Amino-5-cyanobenzeneboronic acid hydrochloride**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize substituted biaryl compounds, which are privileged structures in many pharmaceutical agents[5].

Mechanistic Considerations

The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst. The key steps are:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
- **Base Activation:** A base (e.g., K_3PO_4 , K_2CO_3) reacts with the boronic acid to form a more nucleophilic boronate species ($-B(OH)_3^-$). This step is critical as it enhances the transfer of the aryl group from boron to palladium[6].
- **Transmetalation:** The aryl group from the activated boronate complex is transferred to the Pd(II) center, displacing the halide.
- **Reductive Elimination:** The two aryl groups on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.

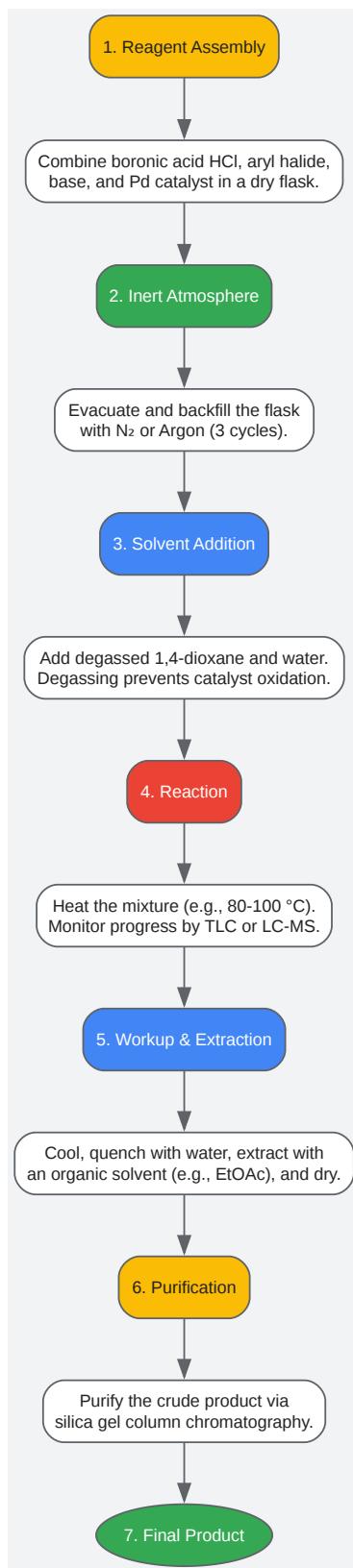
The presence of the amine and cyano groups on the boronic acid partner is well-tolerated, making this a robust method for creating complex, functionalized molecules in a single step.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for coupling **3-Amino-5-cyanobenzeneboronic acid hydrochloride** with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents & Equipment:

- **3-Amino-5-cyanobenzeneboronic acid hydrochloride** (1.0 eq)
- Aryl bromide (1.2 eq)
- Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 eq)
- Base, e.g., Potassium phosphate (K_3PO_4) or Potassium Carbonate (K_2CO_3) (2.0-3.0 eq)
- Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v)^[5]
- Round-bottom flask or reaction vial with a stir bar
- Inert gas supply (Nitrogen or Argon)
- Standard glassware for workup and purification



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Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

- **Vessel Preparation:** To a dry round-bottom flask equipped with a magnetic stir bar, add **3-Amino-5-cyanobenzeneboronic acid hydrochloride** (1.0 eq), the chosen aryl bromide (1.2 eq), the base (e.g., K_3PO_4 , 2.0 eq), and the palladium catalyst (0.05 eq).
- **Inerting:** Seal the flask with a septum and purge with an inert gas (N_2 or Ar) for 10-15 minutes. This is a self-validating step; failure to exclude oxygen will deactivate the $Pd(0)$ catalyst and halt the reaction.
- **Solvent Addition:** Via syringe, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) to the flask. The solvent should be degassed by bubbling with N_2 or Ar for at least 30 minutes prior to use.
- **Reaction:** Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
- **Monitoring:** Follow the consumption of the starting materials by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
- **Characterization:** Confirm the structure and purity of the final product using 1H NMR, ^{13}C NMR, and mass spectrometry.

Applications in Drug Discovery

The structural motif accessible through this reagent is of high value in drug development. Boronic acids are key components in several approved drugs and numerous clinical candidates^[7]. **3-Amino-5-cyanobenzeneboronic acid hydrochloride** is explicitly categorized by some suppliers as a Protein Degrader Building Block^[2]. This points to its utility in the

synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules, where a central linker connects a target-binding ligand to an E3 ligase-binding ligand. The biaryl structures formed via Suzuki coupling often serve as rigid and tunable linkers or as core components of the target-binding warheads.

Safety, Handling, and Storage

Proper handling is essential for both user safety and maintaining the integrity of the reagent.

Table 2: Hazard Information

Hazard Type	GHS Statement	Precaution	Reference
Acute Toxicity	H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.	P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using. P280: Wear protective gloves/clothing.	[8]
Skin Irritation	H315: Causes skin irritation.	P264: Wash skin thoroughly after handling.	[3][8]
Eye Irritation	H319: Causes serious eye irritation.	P280: Wear eye/face protection.	[3][8]

| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. | [3][9] |

Handling:

- Always work in a well-ventilated chemical fume hood.[8][9]
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[9][10]

- Avoid generating dust.[\[8\]](#) Handle the solid carefully.
- In case of contact, immediately flush eyes or skin with copious amounts of water and seek medical attention.[\[9\]](#)[\[10\]](#)

Storage:

- Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[\[8\]](#)[\[9\]](#)
- The compound may be hygroscopic or air-sensitive; for long-term storage, consider placing it in a desiccator or under an inert atmosphere of argon[\[3\]](#).

Conclusion

3-Amino-5-cyanobenzeneboronic acid hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for constructing complex molecular architectures with a high degree of control. By understanding its properties and mastering its application in cornerstone reactions like the Suzuki-Miyaura coupling, researchers can significantly accelerate the discovery and development of novel therapeutics and advanced materials.

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